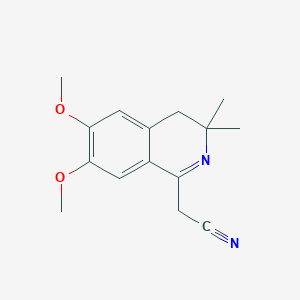![molecular formula C18H14N4O3 B14948585 4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)
4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazine ring, and various substituents. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with an appropriate amine to form the Schiff base intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Aplicaciones Científicas De Investigación
4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino 4-nitrobenzoate
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
What sets 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-3-METHYL-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities
Propiedades
Fórmula molecular |
C18H14N4O3 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H14N4O3/c1-12-20-21-17(14-5-3-2-4-6-14)18(23)22(12)19-10-13-7-8-15-16(9-13)25-11-24-15/h2-10H,11H2,1H3/b19-10+ |
Clave InChI |
GEATVBKNXZHVHK-VXLYETTFSA-N |
SMILES isomérico |
CC1=NN=C(C(=O)N1/N=C/C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN=C(C(=O)N1N=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B14948580.png)

